6-Benzylamino-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound with the molecular formula C15H16N2O. It belongs to the indolizine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of indolizine derivatives with benzylamine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux in methanol (MeOH), which results in the formation of the desired compound in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for studies related to cell biology and biochemistry.
Mechanism of Action
The mechanism of action of 6-Benzylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .
Comparison with Similar Compounds
6-Benzylamino-2,3-dihydro-1H-indolizin-5-one can be compared with other indolizine derivatives, such as:
Indole: Known for its presence in natural products and drugs, indole derivatives exhibit a wide range of biological activities.
Azepinoindole: Another related compound, azepinoindole, is synthesized through multiple steps from indole derivatives and shows potential biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the benzylamino group, which may confer distinct biological properties compared to other similar compounds.
Properties
CAS No. |
612065-12-0 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-(benzylamino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(9-8-13-7-4-10-17(13)15)16-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,16H,4,7,10-11H2 |
InChI Key |
LLUAXVSBORDRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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